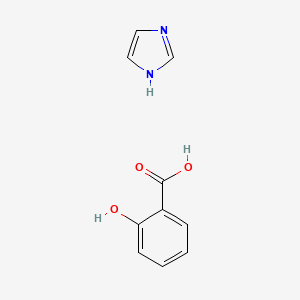

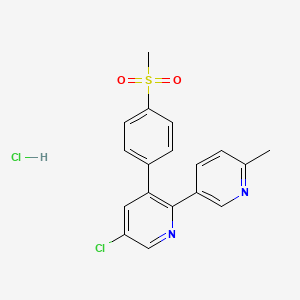

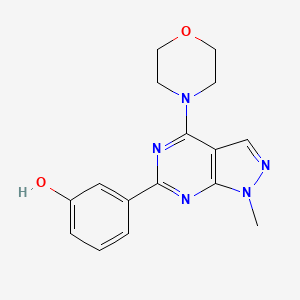

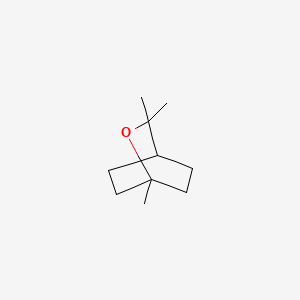

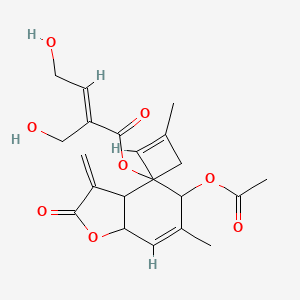

![molecular formula C20H17FO4S B1671835 (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid CAS No. 59864-04-9](/img/structure/B1671835.png)

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid

Übersicht

Beschreibung

Exisulind, also known by its tentative trade name Aptosyn, is an antineoplastic agent. It is the sulfone derivative of sulindac, a nonsteroidal anti-inflammatory drug. Unlike sulindac, exisulind does not inhibit prostaglandin synthesis. Instead, it acts by inhibiting the enzyme cyclic guanosine monophosphate phosphodiesterase type 5. This compound has been developed for the potential treatment of several conditions, including familial adenomatous polyposis, precancerous sporadic colonic polyps, cervical dysplasia, and the prevention of tumor recurrence in prostate and breast cancer .

Vorbereitungsmethoden

The synthesis of exisulind involves the sulfone derivative of sulindac. The preparation method includes the following steps:

Starting Material: Sulindac is used as the starting material.

Oxidation: Sulindac is oxidized to form sulindac sulfone.

Purification: The product is purified to obtain exisulind.

Industrial production methods typically involve high-performance liquid chromatography for the separation and purification of sulindac, sulindac sulfide, exisulind, and other related compounds .

Analyse Chemischer Reaktionen

Exisulind unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Oxidation von Sulindac zur Bildung von Exisulind.

Reduktion: Exisulind kann zurück zu Sulindac reduziert werden.

Substitution: Am Phenylring von Exisulind können verschiedene Substitutionsreaktionen auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulindac und seine Derivate .

Wissenschaftliche Forschungsanwendungen

Exisulind hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Sulfonderivaten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Apoptose.

Medizin: Als potenzielle Behandlung für familiäre adenomatöse Polyposis, präkanzeröse sporadische Kolonpolypen, Zervixdysplasie und die Vorbeugung von Tumorrezidiven bei Prostata- und Brustkrebs entwickelt.

Industrie: Einsatz bei der Entwicklung von selektiven apoptotischen antineoplastischen Medikamenten

5. Wirkmechanismus

Exisulind übt seine Wirkung durch Hemmung des Enzyms cyclisches Guanosinmonophosphat-Phosphodiesterase Typ 5 aus. Diese Hemmung führt zur anhaltenden Erhöhung von cyclischem Guanosinmonophosphat und Aktivierung der Proteinkinase G. Diese molekularen Veränderungen induzieren Apoptose in präkanzerösen und krebsartigen Dickdarmzellen mit minimalen Auswirkungen auf normale Zellen. Die apoptotische Wirkung ist unabhängig von Cyclooxygenasehemmung, p53, Bcl-2 oder Zellzyklusarretierung .

Wirkmechanismus

Exisulind exerts its effects by inhibiting the enzyme cyclic guanosine monophosphate phosphodiesterase type 5. This inhibition leads to the sustained elevation of cyclic guanosine monophosphate and activation of protein kinase G. These molecular changes induce apoptosis in precancerous and cancerous colorectal cells with minimal effects on normal cells. The apoptotic effect is independent of cyclooxygenase inhibition, p53, Bcl-2, or cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Exisulind wird mit anderen ähnlichen Verbindungen wie Sulindac-Sulfid, CP248 und CP461 verglichen. Diese Verbindungen induzieren ebenfalls Wachstumshemmung und Apoptose in menschlichen Krebszelllinien. Exisulind ist einzigartig in seiner spezifischen Hemmung von cyclischem Guanosinmonophosphat-Phosphodiesterase Typ 5 und seinen selektiven apoptotischen Wirkungen in präkanzerösen und krebsartigen Zellen .

Ähnliche Verbindungen

- Sulindac-Sulfid

- CP248

- CP461

Eigenschaften

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSNCBCUWPVDA-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040246 | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |

| Record name | Exisulind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59973-80-7, 59864-04-9 | |

| Record name | Sulindac sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXISULIND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.